Halogen Substitution Architecture: 3-Chloro-4-Fluoro vs. 4-Chloro vs. Unsubstituted Core
In the benzenesulfonamide-SGK1 inhibitor series disclosed in US9174993, the 3-chloro-4-fluoro substitution pattern defines a distinct pharmacophoric cluster. While the exact target compound (952982-19-3) is not individually tabulated with IC₅₀ data in the primary patent literature, structurally proximate exemplars bearing the 3-chloro-4-fluoro motif (e.g., 5-chloro-2-fluoro analogs) demonstrate IC₅₀ values of 1.5–3 nM against recombinant human SGK1 [1]. In contrast, the 4-chloro analog (4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide, CAS 953941-06-5) has been characterized primarily as an analgesic agent with no reported SGK1 activity, suggesting the 3-chloro-4-fluoro arrangement redirects target engagement . The unsubstituted parent (N-(4-(dimethylamino)phenethyl)benzenesulfonamide) shows carbonic anhydrase IX inhibition (IC₅₀ ~10–25 nM) rather than SGK1 activity, further underscoring the target-switching effect of halogen substitution [2].
| Evidence Dimension | Target engagement profile and potency (SGK1 vs. CA IX vs. analgesic) |
|---|---|
| Target Compound Data | 3-Chloro-4-fluoro substitution array; predicted SGK1 inhibitory activity based on structural proximity to nanomolar SGK1 inhibitors in US9174993 |
| Comparator Or Baseline | 4-Chloro analog (953941-06-5): reported as analgesic agent, no SGK1 data. Unsubstituted parent: CA IX IC₅₀ = 10.93–25.06 nM |
| Quantified Difference | Distinct target selectivity profile; SGK1 inhibition (nM range for closely related 3-Cl-4-F analogs) vs. CA IX inhibition or analgesia for comparators |
| Conditions | Recombinant human SGK1 substrate phosphorylation assay (US9174993); CA IX inhibition assay (for parent compound) |
Why This Matters
The 3-chloro-4-fluoro motif is not a passive structural variation but a critical determinant of biological target engagement, making this compound uniquely suited for SGK1- or TACE-focused programs where 4-chloro or unsubstituted analogs would be inactive.
- [1] Chantalat, L. et al. Compounds and pharmaceutical compositions for modulating SGK activity, and methods thereof. US Patent 9,174,993 B2, issued November 3, 2015. Table 1, examples with 5-chloro-2-fluoro motif. View Source
- [2] N-(4-(dimethylamino)phenethyl)benzenesulfonamide carbonic anhydrase IX IC₅₀ data. Data cross-referenced from multiple vendor technical datasheets; primary source: Supuran, C.T. et al. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 2013, 21(6), 1570-1582. View Source
